An In-depth Technical Guide to Ethyl 2,3-dihydroxybenzoate
An In-depth Technical Guide to Ethyl 2,3-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,3-dihydroxybenzoate is an organic chemical compound and a derivative of benzoic acid. As a member of the dihydroxybenzoate family, it is an isomer of other biologically significant compounds such as Ethyl 3,4-dihydroxybenzoate (EDHB). While research on Ethyl 2,3-dihydroxybenzoate is not as extensive as its isomers, its structural features suggest potential for investigation in various fields, including pharmacology and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and potential biological activities, drawing comparisons with related compounds where direct data is limited.
Chemical and Physical Properties
Ethyl 2,3-dihydroxybenzoate is a small molecule with the molecular formula C₉H₁₀O₄.[1] Its structure consists of a benzene ring substituted with two hydroxyl groups at positions 2 and 3, and an ethyl ester group at position 1.
Table 1: Physicochemical Properties of Ethyl 2,3-dihydroxybenzoate
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| IUPAC Name | ethyl 2,3-dihydroxybenzoate | [1] |
| CAS Number | 3943-73-5 | [1] |
| SMILES | CCOC(=O)C1=C(C(=CC=C1)O)O | [1] |
| InChIKey | RHMQSXRCGOZYND-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The primary method for synthesizing Ethyl 2,3-dihydroxybenzoate is through the Fischer-Speier esterification of 2,3-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst.[2][3]
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
2,3-dihydroxybenzoic acid
-
Absolute ethanol (large excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Standard reflux and extraction glassware
Procedure:
-
Dissolve 2,3-dihydroxybenzoic acid in a large excess of absolute ethanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Pour the residue into water and transfer to a separatory funnel.
-
Extract the aqueous solution with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2,3-dihydroxybenzoate.[4][5]
Purification
The crude product can be purified by recrystallization. The choice of solvent for recrystallization depends on the solubility of the compound and impurities. A common technique involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing it to cool slowly to form crystals. The purified crystals are then collected by filtration.
Caption: General workflow for the synthesis and purification of Ethyl 2,3-dihydroxybenzoate.
Spectroscopic Data
Table 2: Expected Spectroscopic Data for Ethyl 2,3-dihydroxybenzoate
| Technique | Expected Features |
| ¹H NMR | Signals for the ethyl group (a quartet around 4.4 ppm for -CH₂- and a triplet around 1.4 ppm for -CH₃-). Aromatic protons would appear in the region of 6.5-8.0 ppm. The hydroxyl protons would likely appear as broad singlets. |
| ¹³C NMR | A signal for the ester carbonyl carbon around 167 ppm. Signals for the aromatic carbons, with those attached to hydroxyl groups being deshielded. Signals for the ethyl group carbons would also be present. |
| FT-IR (cm⁻¹) | A broad O-H stretching band from the hydroxyl groups (around 3550-3200 cm⁻¹).[6][7] A strong C=O stretching band for the ester group (around 1720 cm⁻¹). C-O stretching bands (around 1300-1000 cm⁻¹).[7] Aromatic C-H and C=C stretching bands.[8] |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ would be expected at approximately 182.17. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.[9] |
Potential Biological Activities and Mechanisms of Action
Direct experimental data on the biological activities of Ethyl 2,3-dihydroxybenzoate is scarce. However, significant insights can be drawn from its structural analog, Ethyl 3,4-dihydroxybenzoate (EDHB), a known prolyl hydroxylase inhibitor.
Prolyl Hydroxylase Inhibition and HIF-1α Stabilization
The primary mechanism of action for EDHB is the inhibition of prolyl hydroxylase domain (PHD) enzymes.[10] PHDs are responsible for the hydroxylation of the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) under normoxic conditions, which targets it for proteasomal degradation. By inhibiting PHDs, EDHB stabilizes HIF-1α, allowing it to accumulate and activate the transcription of various genes involved in cellular responses to hypoxia, such as angiogenesis and erythropoiesis.[10] Given the structural similarity, it is plausible that Ethyl 2,3-dihydroxybenzoate could also exhibit PHD inhibitory activity.
References
- 1. Ethyl 2,3-dihydroxybenzoate | C9H10O4 | CID 2779843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. iajpr.com [iajpr.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. eng.uc.edu [eng.uc.edu]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. geo.fu-berlin.de [geo.fu-berlin.de]
- 10. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
